VS-5584 - 1246560-33-7

VS-5584

Catalog Number: EVT-287259
CAS Number: 1246560-33-7
Molecular Formula: C17H22N8O
Molecular Weight: 354.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

VS-5584 is a synthetic, low-molecular-weight compound [] classified as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) [, , ]. It plays a significant role in scientific research, particularly in oncology, as a tool to investigate the roles of the PI3K/mTOR pathway in cancer development, progression, and therapeutic resistance [, , , , , , , , , , , , , , , , , , , , , , , , , ].

Future Directions
  • Clinical Development: While VS-5584 has shown promise in preclinical studies, further clinical trials are needed to assess its safety, efficacy, and optimal dosing schedules in humans [, , , , , , ].
  • Biomarker Development and Patient Stratification: Identifying predictive biomarkers for VS-5584 sensitivity will be crucial for selecting patients who are most likely to benefit from treatment [, , ].
  • Combination Therapies: Further preclinical and clinical studies are warranted to explore the full therapeutic potential of VS-5584 in combination with other anti-cancer agents [, , , , , , , , , ].
  • Understanding Mechanisms of Resistance: Investigating mechanisms of acquired resistance to VS-5584 will be crucial for developing strategies to overcome therapeutic resistance [].
  • Targeting Cancer Stem Cells: The preferential targeting of cancer stem cells by VS-5584 warrants further investigation, potentially leading to novel therapeutic strategies to prevent cancer recurrence and metastasis [, , , , , , , , , ].
Synthesis Analysis

The synthesis of VS-5584 involves several key steps that utilize organic chemistry techniques. While the detailed synthetic pathway is not fully disclosed in the literature, it is known that the compound can be synthesized starting from commercially available precursors through multi-step reactions involving functional group modifications. The specific methods include:

  • Formation of the purine core: This typically involves cyclization reactions to form the purine ring structure.
  • Substitution reactions: These are used to introduce various substituents at specific positions on the purine ring to enhance selectivity and potency.

The synthesis process is designed to yield a compound with favorable pharmacokinetic properties, allowing for effective oral bioavailability in preclinical models .

Molecular Structure Analysis

The molecular structure of VS-5584 can be described by its chemical formula C17H22N6O and its systematic name as 5-(9-isopropyl-8-methyl-2-morpholin-4-yl-9H-purin-6-yl)-pyrimidin-2-ylamine. The structure features a purine base linked to a pyrimidine moiety, with morpholine and isopropyl groups contributing to its unique properties.

Structural Data:

  • Molecular Weight: 334.4 g/mol
  • Chemical Formula: C17H22N6O
  • Melting Point: Not specified in available literature but typically assessed during compound characterization.

The structural characteristics facilitate its binding to the ATP-binding site of kinases, which is crucial for its inhibitory action .

Chemical Reactions Analysis

VS-5584 primarily participates in biochemical reactions that inhibit the phosphorylation processes mediated by PI3K and mTOR kinases. The inhibition leads to downstream effects on cellular signaling pathways that regulate cell survival, growth, and apoptosis.

Key Reactions:

  1. Inhibition of Phosphorylation: VS-5584 inhibits the phosphorylation of key substrates such as Akt and S6 ribosomal protein, critical components of the mTOR signaling pathway.
  2. Cellular Response Modulation: The compound alters cellular responses to growth factors by blocking the activation of pathways that promote proliferation and survival in cancer cells .

These reactions are pivotal in understanding how VS-5584 can be utilized therapeutically against various cancers.

Mechanism of Action

The mechanism by which VS-5584 exerts its effects involves competitive inhibition at the ATP-binding sites of both phosphatidylinositol 3-kinase and mammalian target of rapamycin. Upon administration, VS-5584 binds to these kinases, preventing ATP from activating them. This blockade results in:

  1. Decreased Akt Activation: By inhibiting upstream signaling through PI3K, there is reduced activation of Akt, which is crucial for cell survival signaling.
  2. Inhibition of mTOR Complexes: The inhibition extends to both mTOR complex 1 and complex 2, leading to reduced protein synthesis and cell cycle progression.

This action results in significant antiproliferative effects on various cancer cell lines, particularly those with mutations in the PI3K pathway .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; solubility in water may be limited.

Chemical Properties:

  • Stability: Generally stable under standard laboratory conditions but should be protected from light and moisture.
  • Reactivity: Reacts primarily through interactions at kinase active sites; minimal reactivity with non-target biomolecules.

These properties are essential for its formulation into therapeutic agents .

Applications

VS-5584 has significant potential applications in cancer therapy due to its ability to inhibit critical growth signaling pathways. It has been studied for:

  1. Cancer Treatment: Particularly effective against tumors with aberrant PI3K signaling such as breast cancer, prostate cancer, and hematological malignancies.
  2. Combination Therapies: Enhances the efficacy of other treatments when used in combination with agents like arsenic trioxide or chemotherapy drugs .
  3. Research Tool: Used extensively in preclinical studies to explore mechanisms of resistance in cancer therapies and identify potential biomarkers for sensitivity.

Its selective action makes it a promising candidate for targeted cancer therapies aimed at minimizing side effects while maximizing therapeutic efficacy .

Introduction to PI3K/mTOR Signaling in Oncogenesis

Dysregulation of PI3K-AKT-mTOR Pathway in Malignant Transformation

The PI3K-AKT-mTOR signaling axis governs critical cellular processes, including proliferation, metabolism, and survival. Dysregulation occurs through PIK3CA mutations (encoding p110α), PTEN deletions, or upstream receptor tyrosine kinase hyperactivity, leading to constitutive pathway activation. This transformation drives unchecked growth and therapy resistance across solid and hematologic malignancies. For example, PIK3CA mutations occur in 10-30% of breast, colorectal, and endometrial cancers, while PTEN loss occurs in >40% of advanced prostate cancers [1] [3].

Key Oncogenic Alterations:

  • Amplifications: PIK3CA, AKT, mTOR
  • Deletions: PTEN
  • Mutations: PIK3CA (E542K, E545K, H1047R), AKT1 (E17K)

Table 1: Kinase Selectivity Profile of VS-5584

Target KinaseIC₅₀ (nM)Class Significance
PI3Kα16 ± 3Catalytic subunit mutated in solid tumors
PI3Kβ68 ± 9PTEN-null tumor dependency
PI3Kδ42 ± 8Hematologic malignancy target
PI3Kγ25 ± 5Tumor microenvironment modulation
mTOR37 ± 7Dual mTORC1/2 complex regulator
DNA-PK1,270 ± 321Off-target (minimal inhibition)
Vps347,470 ± 1,300Off-target (negligible)

Data compiled from enzymatic assays [1] [3] [4]

Rationale for Dual PI3K/mTOR Inhibition in Cancer Therapeutics

Single-pathway agents (e.g., rapalogs) exhibit limited efficacy due to compensatory feedback loops. mTORC1 inhibition triggers PI3K/AKT reactivation via IRS-1 upregulation, while isoform-specific PI3K inhibitors spare mTORC2-mediated AKT-S473 phosphorylation [3]. VS-5584 overcomes these limitations through:

  • Simultaneous Targeting: Equipotent inhibition of all class I PI3K isoforms and mTOR kinase (IC₅₀ <70 nM) [1] [4].
  • Synergistic Combinations: In gastric cancer models, VS-5584 synergizes with EGFR inhibitors (gefitinib) by blocking parallel survival pathways [1]. In NSCLC, combined PLK1 inhibition (NMS-P937) induces synthetic lethality via G₂/M arrest and ROS-mediated apoptosis [6].
  • Cancer Stem Cell (CSC) Suppression: At nanomolar concentrations (EC₅₀=15 nM), VS-5584 depletes CD44⁺/CD24⁻ and ALDH⁺ CSCs in triple-negative breast cancer models, contrasting with paclitaxel which enriches CSC populations [2] [4].

Table 2: Antiproliferative Effects of VS-5584 in Cancer Cell Lines

Cell LineGenetic BackgroundIC₅₀ (μM)
MCF7PIK3CA E545K0.13
PC-3PTEN-null0.18
MV4-11FLT3-ITD0.20
A549KRAS-mutant NSCLC0.65
PC-9EGFR-mutant NSCLC2.15

Source: Cell viability assays (72 hr exposure) [2] [4] [6]

Evolutionary Development of Kinase-Targeted Small Molecules

The progression of PI3K/mTOR inhibitors reflects iterative pharmacologic optimization:

  • First-generation: Pan-PI3K inhibitors (e.g., BKM120) with mTOR-sparing activity and dose-limiting toxicity.
  • Second-generation: Isoform-selective agents (e.g., idelalisib for PI3Kδ) with improved hematologic efficacy but persistent resistance.
  • Third-generation: Dual PI3K/mTOR inhibitors (e.g., VS-5584) characterized by:
  • High Kinome Selectivity: >400-fold selectivity against 400+ kinases, minimizing off-target effects [1] [3].
  • Oral Bioavailability: Favorable pharmacokinetics (tₘₐₓ=0.9 hr, t₁/₂=10 hr in mice) enabling once-daily dosing [3].
  • Broad Antitumor Efficacy: Tumor regression in rapalog-resistant xenografts, including PTEN-null prostate (79-113% TGI at 11-25 mg/kg) and FLT3-ITD AML (76% TGI at 11 mg/kg) [3] [4].

Table 3: Evolution of PI3K/mTOR Inhibitors

GenerationExample AgentsKey LimitationsVS-5584 Advantages
First-genBKM120, PX-866Hepatotoxicity, mTOR escapeDual mTORC1/2 blockade
Second-genIdelalisib, alpelisibIsoform-specific resistancePan-class I PI3K inhibition
Third-genVS-5584, dactolisibSolubility challengesLow MW (354.4 g/mol), nanomolar potency

Clinical development includes Phase I trials for mesothelioma and lymphoma (NCT02372227, NCT01991938), though terminated due to strategic priorities [4] [7].

Properties

CAS Number

1246560-33-7

Product Name

VS-5584

IUPAC Name

5-(8-methyl-2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)pyrimidin-2-amine

Molecular Formula

C17H22N8O

Molecular Weight

354.4 g/mol

InChI

InChI=1S/C17H22N8O/c1-10(2)25-11(3)21-14-13(12-8-19-16(18)20-9-12)22-17(23-15(14)25)24-4-6-26-7-5-24/h8-10H,4-7H2,1-3H3,(H2,18,19,20)

InChI Key

QYBGBLQCOOISAR-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N=C(N=C2N1C(C)C)N3CCOCC3)C4=CN=C(N=C4)N

Solubility

Soluble in DMSO, not in water

Synonyms

VS5584; VS 5584; VS5584; SB2343; SB2343; SB 2343.

Canonical SMILES

CC1=NC2=C(N=C(N=C2N1C(C)C)N3CCOCC3)C4=CN=C(N=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.